molecular formula C23H31O3P B12912812 (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl m-tolyl phenylphosphonate

(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl m-tolyl phenylphosphonate

Cat. No.: B12912812
M. Wt: 386.5 g/mol
InChI Key: URNIRFNQAHZREI-YNIDZABYSA-N
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Description

(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl m-tolyl phenylphosphonate is a chiral phosphonate compound It is characterized by its unique stereochemistry and the presence of both isopropyl and methyl groups on the cyclohexyl ring, as well as m-tolyl and phenyl groups attached to the phosphonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl m-tolyl phenylphosphonate typically involves the reaction of a suitable cyclohexyl derivative with m-tolyl phenylphosphonate under controlled conditions. One common approach is to use a Grignard reagent derived from the cyclohexyl derivative, which reacts with m-tolyl phenylphosphonate to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl m-tolyl phenylphosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various organometallic reagents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield phosphine oxides, while substitution reactions can produce a variety of aryl or alkyl derivatives .

Scientific Research Applications

(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl m-tolyl phenylphosphonate has several scientific research applications:

Mechanism of Action

The mechanism by which (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl m-tolyl phenylphosphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chiral nature of the compound allows it to fit into specific active sites, influencing the activity of these targets. The phosphonate group can also participate in various chemical reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl m-tolyl phenylphosphonate is unique due to its specific chiral configuration and the combination of isopropyl, methyl, m-tolyl, and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

Molecular Formula

C23H31O3P

Molecular Weight

386.5 g/mol

IUPAC Name

1-methyl-3-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]oxybenzene

InChI

InChI=1S/C23H31O3P/c1-17(2)22-14-13-19(4)16-23(22)26-27(24,21-11-6-5-7-12-21)25-20-10-8-9-18(3)15-20/h5-12,15,17,19,22-23H,13-14,16H2,1-4H3/t19-,22+,23-,27?/m1/s1

InChI Key

URNIRFNQAHZREI-YNIDZABYSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)(C2=CC=CC=C2)OC3=CC=CC(=C3)C)C(C)C

Canonical SMILES

CC1CCC(C(C1)OP(=O)(C2=CC=CC=C2)OC3=CC=CC(=C3)C)C(C)C

Origin of Product

United States

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